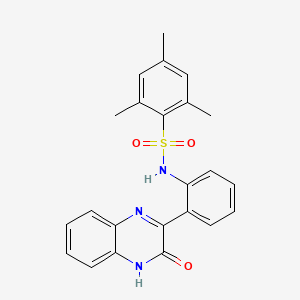

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRCDVRAKJWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a sulfonyl chloride in the presence of a base to form the final product. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Base: Triethylamine or pyridine

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

Reduction: The carbonyl group in the quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoxaline N-oxides

Reduction: Dihydroquinoxaline derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional and Mechanistic Insights

Target Specificity: m-3M3FBS demonstrates PLC activation and calcium influx modulation, critical in vascular smooth muscle reactivity . MP-A08 targets sphingosine kinases (SphK1/2), with higher selectivity for SphK2 (Ki = 7 μM vs. 27 μM for SphK1) . The iminomethyl linker may facilitate ATP-binding site interactions. The target compound’s dihydroquinoxaline group could confer distinct binding properties, possibly targeting redox-sensitive enzymes or receptors (e.g., kinase or protease inhibition), though empirical data are lacking.

MP-A08’s dual SphK inhibition may regulate sphingosine-1-phosphate (S1P) pathways, relevant in cancer and inflammation . The target compound’s lack of trifluoromethyl or iminomethyl groups may limit cross-reactivity with PLC or SphK targets, directing activity toward novel pathways.

Solubility: Trifluoromethyl groups (m-3M3FBS) enhance hydrophobicity compared to the target compound’s quinoxaline group, which may improve aqueous solubility via hydrogen bonding . Hazards: Derivatives like 2,4,6-trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide (CAS 313981-55-4) exhibit warnings for acute toxicity (H302) and irritation (H315, H319) , suggesting similar precautions for the target compound.

Biological Activity

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide, commonly referred to as a quinoxaline derivative, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound is synthesized through a multi-step process involving the modification of quinoxaline derivatives. The synthesis typically starts with 3-phenylquinoxalin-2(1H)-one, which undergoes thiation to yield 3-phenylquinoxaline-2(1H)-thione. Subsequent reactions involve the introduction of sulfonamide groups and various alkyl chains to produce the target compound. The structural confirmation is achieved using techniques such as NMR spectroscopy and elemental analysis .

Anticancer Properties

Recent studies have highlighted the anticancer activity of quinoxaline derivatives, including 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide. The compound has shown significant cytotoxic effects against various cancer cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer). The reported IC50 values for these cell lines range from 1.9 to 7.52 μg/mL , indicating potent antiproliferative effects .

Mechanisms of Action:

The anticancer mechanisms attributed to this compound include:

- Inhibition of Tyrosine Kinases: This affects signaling pathways crucial for cancer cell proliferation.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells.

- Inhibition of Tubulin Polymerization: This disrupts mitotic processes in dividing cells.

- Selective Induction of Tumor Hypoxia: This may enhance the efficacy of other therapeutic agents by targeting hypoxic tumor regions .

Comparative Biological Activity

A comparative analysis of various quinoxaline derivatives shows that structural modifications significantly influence biological activity. For instance:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 2a | HCT-116 | 1.9 |

| 7j | MCF-7 | 2.3 |

| 12a | HCT-116 | 7.52 |

This table illustrates how slight variations in chemical structure can lead to substantial differences in efficacy against specific cancer types .

Case Studies

Several case studies have documented the biological evaluation of quinoxaline derivatives:

- Study on HCT-116 and MCF-7 Cells : A recent study demonstrated that derivatives like 2a and 7j exhibited strong cytotoxicity against HCT-116 cells after 48 hours of treatment, confirming their potential as effective anticancer agents .

- Mechanistic Insights : Another investigation revealed that quinoxaline derivatives could selectively target cancerous tissues while sparing normal cells, which highlights their therapeutic potential and safety profile .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a sulfonamide precursor (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) with a quinoxaline derivative. Key steps include:

- Step 1 : Preparation of the quinoxalinone core via cyclization of o-phenylenediamine with a ketone or diketone under acidic conditions .

- Step 2 : Sulfonylation of the amino group in the quinoxaline intermediate using 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) .

- Optimization : Reaction efficiency depends on temperature (60–80°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and inert atmosphere to prevent oxidation .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using -/-NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- Spectroscopy : Use -NMR to confirm methyl group positions (δ 2.3–2.6 ppm for aromatic methyls) and sulfonamide NH (δ 8.1–8.3 ppm). -NMR should resolve carbonyl (C=O) signals at ~170 ppm .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns consistent with the sulfonamide-quinoxaline scaffold .

- Chromatography : Purity >95% via reverse-phase HPLC (retention time ~12–14 min under gradient elution) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data for this compound across different assay systems?

- Methodology :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out false positives from off-target effects .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts. Confirm solubility in assay buffers via dynamic light scattering .

- Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 743254) to identify trends in structure-activity relationships (SAR) .

Q. How can researchers evaluate the environmental stability and degradation pathways of this sulfonamide derivative?

- Methodology :

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25–37°C and monitor degradation via LC-MS. The sulfonamide group is prone to hydrolysis under alkaline conditions .

- Photodegradation : Expose to UV light (254 nm) and analyze photoproducts using high-resolution mass spectrometry. Quinoxaline rings may undergo ring-opening reactions .

- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to assess acute toxicity. EC values >10 mg/L suggest low environmental risk .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets (e.g., kinases)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 3POZ). Prioritize poses with hydrogen bonds between the sulfonamide group and kinase hinge regions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD values <2.0 Å for stable ligand-protein complexes .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide NH as a hydrogen bond donor) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.